Cas no 1220016-80-7 (1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol)

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol structure
1220016-80-7 structure
商品名:1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol
CAS番号:1220016-80-7
MF:C8H12ClN5O
メガワット:229.666779518127
CID:4687681

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol 化学的及び物理的性質

名前と識別子

    • 1-(4-AMINO-6-CHLORO-1,3,5-TRIAZIN-2-YL)-4-PIPERIDINOL
    • 1-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol
    • 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol
    • インチ: 1S/C8H12ClN5O/c9-6-11-7(10)13-8(12-6)14-3-1-5(15)2-4-14/h5,15H,1-4H2,(H2,10,11,12,13)
    • InChIKey: MQFWNYSJYNARGV-UHFFFAOYSA-N
    • ほほえんだ: ClC1N=C(N)N=C(N=1)N1CCC(CC1)O

計算された属性

  • せいみつぶんしりょう: 229.073
  • どういたいしつりょう: 229.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.2

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667781-5g
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol
1220016-80-7 98%
5g
¥5611.00 2024-08-09
Chemenu
CM307643-5g
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol
1220016-80-7 95%
5g
$*** 2023-04-03
Chemenu
CM307643-1g
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol
1220016-80-7 95%
1g
$*** 2023-04-03

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol 関連文献

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinolに関する追加情報

Professional Introduction to Compound with CAS No 1220016-80-7 and Product Name: 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-4-piperidinol

The compound with the CAS number 1220016-80-7 and the product name 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-4-piperidinol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular framework of this compound consists of a triazine core linked to a piperidinol moiety, which together contributes to its distinct pharmacological profile.

Recent research has highlighted the importance of triazine derivatives in medicinal chemistry, particularly for their ability to interact with biological targets in a highly specific manner. The presence of a chloro substituent at the 6-position of the triazine ring enhances its reactivity and allows for further functionalization, making it a versatile scaffold for designing novel therapeutic agents. The piperidinol group, on the other hand, introduces hydrophilicity and potential binding interactions with biological receptors, which is crucial for drug efficacy.

In the context of current pharmaceutical research, compounds like 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-4-piperidinol are being explored for their potential in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications of the triazine ring can lead to compounds with antimicrobial and anti-inflammatory properties. The amino group at the 4-position provides a site for further derivatization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the progress in synthetic organic chemistry but also underscore the importance of innovative approaches in drug discovery.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The triazine core and piperidinol group exhibit specific binding affinities with enzymes and receptors involved in critical metabolic pathways. This has led to hypotheses regarding its potential therapeutic applications, such as inhibiting key enzymes implicated in cancer metabolism or modulating inflammatory responses.

One of the most promising areas of research involves leveraging this compound as a lead structure for developing new antiviral agents. The unique combination of functional groups makes it an attractive candidate for interfering with viral replication mechanisms. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain viral proteases and polymerases, suggesting their potential as antiviral therapeutics. Further investigation into structure-activity relationships (SAR) is warranted to optimize these effects.

The role of 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-4-piperidinol in addressing neurological disorders is another area of growing interest. The piperidinol moiety is known to be pharmacologically relevant due to its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. Research has indicated that analogs of this compound may have neuroprotective properties or could be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In conclusion, the compound with CAS number 1220016-80-7 represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a subject of intense research interest. As our understanding of biological targets and synthetic methodologies continues to evolve, compounds like 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-4-piperidinol are poised to play a crucial role in shaping future therapeutic strategies across multiple disease areas.

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